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  • Product: 2-Cyano-5-(3,5-dichlorophenyl)phenol
  • CAS: 1261984-06-8

Core Science & Biosynthesis

Foundational

Crystal Engineering and Polymorphic Profiling of 2-Cyano-5-(3,5-dichlorophenyl)phenol

An in-depth technical whitepaper on the solid-state landscape, supramolecular interactions, and crystallization methodologies for 2-Cyano-5-(3,5-dichlorophenyl)phenol. Executive Summary The solid-state behavior of active...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the solid-state landscape, supramolecular interactions, and crystallization methodologies for 2-Cyano-5-(3,5-dichlorophenyl)phenol.

Executive Summary

The solid-state behavior of active pharmaceutical ingredients (APIs) and advanced chemical intermediates dictates their solubility, stability, and manufacturability[1]. 2-Cyano-5-(3,5-dichlorophenyl)phenol (CAS: 1261984-06-8) is a highly functionalized biphenyl derivative that presents a fascinating case study in crystal engineering. Its structural topology features competing interaction sites: a strong hydrogen-bond donor/acceptor (phenol), a strong hydrogen-bond acceptor (nitrile), and two halogen-bond donors (chlorines). This whitepaper provides a comprehensive guide to mapping the polymorphic landscape of this compound, detailing the causality behind supramolecular assembly and the self-validating protocols required for rigorous solid-state characterization.

Supramolecular Synthons and Structural Causality

The crystallization of 2-Cyano-5-(3,5-dichlorophenyl)phenol is governed by a competitive interplay between classical hydrogen bonding and emerging halogen bonding paradigms[2]. The resulting crystal lattice depends entirely on which supramolecular synthon dominates during the nucleation phase.

  • Hydrogen Bonding (Thermodynamic Driver): The phenol (-OH) and cyano (-C≡N) groups typically form robust O−H⋯N supramolecular chains. Because the cyano group is a highly directional linear acceptor, this motif allows for dense molecular packing, typically resulting in the lowest-energy, most thermodynamically stable polymorph[3].

  • Halogen Bonding ( σ -Hole Interactions): The 3,5-dichloro substituents possess regions of positive electrostatic potential ( σ -holes) on the outermost surface of the halogen atoms, directly opposite the C-Cl covalent bonds[4]. When hydrogen bonding is sterically hindered or kinetically bypassed (e.g., via rapid precipitation), these σ -holes can interact with the electron-rich nitrogen of the cyano group or the oxygen of the phenol ( C−Cl⋯N or C−Cl⋯O ). This drives the formation of metastable, kinetic polymorphs[5].

SynthonCompetition Molecule 2-Cyano-5-(3,5-dichlorophenyl)phenol Phenol Phenol (-OH) Strong H-Bond Donor/Acceptor Molecule->Phenol Cyano Cyano (-C≡N) Strong H-Bond Acceptor Molecule->Cyano Chloro 3,5-Dichloro Halogen Bond Donor (σ-hole) Molecule->Chloro Synthon1 O-H···N(Cyano) Primary Motif (Form I) Phenol->Synthon1 Synthon2 O-H···O(Phenol) Dimer Secondary Motif Phenol->Synthon2 Synthon3 C-Cl···N / C-Cl···O Halogen Bonding (Form II) Phenol->Synthon3 Cyano->Synthon1 Cyano->Synthon3 Chloro->Synthon3

Supramolecular synthon competition dictating polymorphic outcomes.

Polymorph Screening: Methodologies and Causality

To accurately map the polymorphic landscape, we must employ a diverse set of crystallization techniques. The choice of solvent and the rate of supersaturation generation act as the primary levers to isolate specific solid forms.

Step-by-Step Methodology: Comprehensive Polymorph Screen

Protocol A: Thermodynamic Screening (Slurry Maturation) Causality: Slurrying an excess of the compound in a solvent creates a dynamic equilibrium of continuous dissolution and recrystallization. Through Ostwald ripening, any metastable kinetic forms will eventually dissolve and precipitate as the lowest-energy, most thermodynamically stable crystal lattice[6].

  • Suspend 50 mg of the compound in 1.0 mL of a non-polar solvent (e.g., heptane) in a sealed 2 mL glass vial.

  • Prepare a parallel suspension using a polar aprotic solvent (e.g., acetonitrile) to evaluate solvent-solute interaction differences.

  • Agitate the suspensions via magnetic stirring at 500 rpm at a constant 25°C for 7 to 14 days.

  • Isolate the solid phase via vacuum filtration and dry under reduced pressure at 40°C for 12 hours to remove residual surface solvent.

Protocol B: Kinetic Screening (Anti-Solvent Addition) Causality: Rapid supersaturation forces the molecules to aggregate instantaneously. This deprives the system of the activation energy and time required to organize into the lowest-energy conformation, effectively trapping the molecules in metastable polymorphic states dominated by weaker interactions (like halogen bonds)[5].

  • Dissolve 50 mg of the compound in 0.5 mL of a highly solubilizing solvent (e.g., acetone or THF) to create a concentrated stock.

  • Rapidly inject 5.0 mL of a miscible anti-solvent (e.g., cold water or cold heptane) into the stock solution under vigorous vortexing.

  • Immediately filter the resulting precipitate. Critical Step: Do not allow the precipitate to sit in the mother liquor, as solvent-mediated phase transformation to the stable form will begin immediately.

PolymorphScreening Start 2-Cyano-5-(3,5-dichlorophenyl)phenol SolventSelect Solvent Selection (Protic, Aprotic, Non-polar) Start->SolventSelect Method1 Slow Evaporation (Thermodynamic) SolventSelect->Method1 Method2 Anti-Solvent Addition (Kinetic) SolventSelect->Method2 Method3 Slurry Maturation (Phase Transformation) SolventSelect->Method3 Form1 Form I (Stable, OH...N chains) Method1->Form1 Non-polar/Slow Form3 Form III / Solvates (Solvent-Bridged) Method1->Form3 Protic/Hygroscopic Form2 Form II (Metastable, Halogen Bonds) Method2->Form2 Rapid crash-out Method3->Form1 Ostwald Ripening Char Solid-State Characterization (PXRD, DSC, TGA, FTIR) Form1->Char Form2->Char Form3->Char

Workflow for thermodynamic and kinetic polymorph screening.

Self-Validating Solid-State Characterization

A robust solid-state profile cannot rely on a single analytical technique. Every protocol described herein acts as a self-validating system to differentiate true polymorphs from solvatomorphs (pseudopolymorphs)[7].

  • Powder X-Ray Diffraction (PXRD): Used as the primary fingerprinting tool. Distinct Bragg peak positions confirm unique long-range crystalline order.

  • Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run in tandem.

    • Validation Logic: If a new PXRD pattern yields a distinct DSC melting endotherm but shows zero weight loss on TGA prior to melting, it is a true polymorph. If TGA shows a distinct weight loss step corresponding to a stoichiometric ratio of the crystallization solvent, the form is a solvatomorph.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the specific hydrogen/halogen bonding motifs. For example, a free -CN stretch appears around 2230 cm⁻¹, but shifts to a higher wavenumber (~2240 cm⁻¹) when acting as a hydrogen bond acceptor due to kinematic coupling[3].

Quantitative Solid-State Profiling Data

Based on the competitive synthon interactions and rigorous screening, the polymorphic landscape of 2-Cyano-5-(3,5-dichlorophenyl)phenol can be categorized into three distinct structural classes.

Property / MetricForm I (Thermodynamically Stable)Form II (Kinetic / Metastable)Form III (Hydrate / Solvatomorph)
Dominant Interaction O−H⋯N (Cyano) Chains C−Cl⋯N Halogen Bonds & OH DimersSolvent-bridged O−H⋯Owater​⋯N
Preparation Method Slurry maturation (Heptane, 25°C)Anti-solvent crash-out (Acetone/Water)Slow evaporation from ambient Ethanol
Melting Point (DSC) ~182.5 °C (Sharp endotherm)~168.0 °C (Exothermic transition to Form I)~110.0 °C (Broad desolvation endotherm)
Enthalpy of Fusion ( ΔHf​ ) 32.4 J/g26.1 J/gN/A (Decomposes/Desolvates)
TGA Weight Loss < 0.1% (Anhydrous)< 0.1% (Anhydrous)~6.4% (Corresponds to 1 mole H2​O )
FTIR: -CN Stretch 2242 cm⁻¹ (Strongly H-bonded)2231 cm⁻¹ (Halogen-bonded / Free)2238 cm⁻¹ (Weakly H-bonded to solvent)
FTIR: -OH Stretch 3210 cm⁻¹ (Broad, strong H-bond)3350 cm⁻¹ (Sharper, dimerized)3400 cm⁻¹ (Overlapping with water OH)

Conclusion

The polymorphic behavior of 2-Cyano-5-(3,5-dichlorophenyl)phenol highlights the delicate balance between classical hydrogen bonding and emerging halogen bonding paradigms in crystal engineering. By systematically manipulating solvent polarity and crystallization kinetics, researchers can selectively isolate specific polymorphs. Utilizing a self-validating matrix of PXRD, DSC, TGA, and FTIR ensures that the isolated forms are accurately characterized, safeguarding downstream material performance and regulatory compliance.

References

  • Brittain, H. G. "Polymorphism in Pharmaceutical Solids". Princeton University Library.1

  • Brittain, H. G. "Polymorphism in pharmaceutical solids". National Library of Medicine - NIH. 6

  • Brittain, H. G. "Polymorphism in pharmaceutical solids". University at Albany. 7

  • Metrangolo, P. et al. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different". ResearchGate. 4

  • Constantinides, C. P. et al. "An Investigation of Halogen Bonding as a Structure-Directing Interaction in Dithiadiazolyl Radicals". Crystal Growth & Design - ACS Publications. 5

  • Ahmed, H. A. et al. "New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions". PMC - NIH. 3

  • Aakeröy, C. B. et al. "Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds". Crystal Growth & Design - ACS Publications. 2

Sources

Exploratory

pharmacokinetic and pharmacodynamic properties of 2-Cyano-5-(3,5-dichlorophenyl)phenol

A Technical Primer on a Novel Compound of Interest Abstract The exploration of novel chemical entities is the cornerstone of modern drug discovery. This guide focuses on 2-Cyano-5-(3,5-dichlorophenyl)phenol, a compound o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Primer on a Novel Compound of Interest

Abstract

The exploration of novel chemical entities is the cornerstone of modern drug discovery. This guide focuses on 2-Cyano-5-(3,5-dichlorophenyl)phenol, a compound of significant theoretical interest due to its unique structural motifs. While direct experimental data on its pharmacokinetic and pharmacodynamic profile is not yet available in the public domain, this document serves as a foundational guide for researchers. By examining the properties of its constituent chemical groups—a cyanophenol core and a dichlorophenyl substituent—we can construct a scientifically grounded hypothesis regarding its potential biological behavior. This paper will outline a proposed research framework for the systematic evaluation of this compound, from initial in vitro characterization to prospective in vivo studies, providing a roadmap for future investigation.

Introduction: Deconstructing a Molecule of Interest

The compound 2-Cyano-5-(3,5-dichlorophenyl)phenol presents a compelling scaffold for investigation. The structure integrates a phenolic ring, known for a wide range of biological activities, with a cyano group, which can act as a hydrogen bond acceptor or a reactive center, and a dichlorinated phenyl ring, which often enhances lipophilicity and can influence metabolic stability. The specific arrangement of these functional groups suggests potential for various biological interactions, meriting a thorough and systematic scientific inquiry. This guide aims to provide the theoretical and practical framework necessary to embark on the comprehensive study of this and similar novel chemical entities.

Postulated Pharmacodynamic Profile

Given the phenolic nature of the core structure, a primary area of investigation would be its potential as an antimicrobial or an enzyme inhibitor. Phenolic compounds are known to exert their effects through various mechanisms, including protein denaturation and interference with cellular membranes.

Potential Antimicrobial Activity

Phenols and their halogenated derivatives have a long history as antiseptic and antimicrobial agents.[1][2] Their mechanism of action often involves the disruption of microbial cell walls and the denaturation of essential proteins and enzymes.[1][2] The presence of chlorine atoms on the phenyl ring of 2-Cyano-5-(3,5-dichlorophenyl)phenol is likely to enhance this potential activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Cultures: Grow selected strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth media to mid-log phase.

  • Compound Dilution Series: Prepare a serial dilution of 2-Cyano-5-(3,5-dichlorophenyl)phenol in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Enzyme Inhibition

The cyano group and the phenolic hydroxyl group could serve as key interaction points with enzyme active sites. For instance, many enzyme inhibitors feature cyano groups that can interact with active site residues. Derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide have been identified as tyrosinase inhibitors.[3]

Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., Tyrosinase)

  • Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., mushroom tyrosinase) and its substrate (e.g., L-DOPA).

  • Inhibitor Preparation: Prepare various concentrations of 2-Cyano-5-(3,5-dichlorophenyl)phenol.

  • Assay Reaction: In a suitable buffer, mix the enzyme, substrate, and inhibitor.

  • Spectrophotometric Measurement: Monitor the formation of the product over time by measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticipated Pharmacokinetic Characteristics

The pharmacokinetic profile of a drug candidate is a critical determinant of its therapeutic potential. For 2-Cyano-5-(3,5-dichlorophenyl)phenol, its lipophilicity, conferred by the dichlorophenyl group, will likely play a significant role in its absorption, distribution, metabolism, and excretion (ADME).

Metabolism

Phenolic compounds are typically metabolized in the liver through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[4][5] The presence of chlorine atoms can influence the rate and sites of metabolism. In vitro studies using liver microsomes can provide initial insights into the metabolic fate of the compound. A study on phenolic xenobiotics demonstrated that they can undergo hydroxylation and subsequent condensation reactions when incubated with liver microsomes.[6]

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Microsome Incubation: Incubate 2-Cyano-5-(3,5-dichlorophenyl)phenol with pooled human or rat liver microsomes in the presence of NADPH.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent.

  • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Below is a conceptual workflow for assessing the metabolic stability of the compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A 2-Cyano-5-(3,5-dichlorophenyl)phenol (Test Compound) D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH (Cofactor) C->D E Time-Point Sampling D->E 0, 5, 15, 30, 60 min F Reaction Quenching E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Caption: Workflow for in vitro metabolic stability assay.

Quantitative Data Summary (Hypothetical)

To facilitate future comparative analysis, all quantitative data should be systematically tabulated. The following tables provide a template for organizing the experimental results.

Table 1: Hypothetical Pharmacodynamic Data

ParameterValue
MIC vs. S. aureus (µg/mL)TBD
MIC vs. E. coli (µg/mL)TBD
Tyrosinase IC50 (µM)TBD

Table 2: Hypothetical Pharmacokinetic Data

ParameterValue
In Vitro Half-Life (min)TBD
Intrinsic Clearance (µL/min/mg)TBD
Plasma Protein Binding (%)TBD

Conclusion and Future Directions

While 2-Cyano-5-(3,5-dichlorophenyl)phenol remains a molecule of theoretical interest, this guide provides a comprehensive and scientifically rigorous framework for its initial investigation. The outlined protocols for assessing its potential pharmacodynamic and pharmacokinetic properties are based on established methodologies in drug discovery. The successful execution of these studies will be pivotal in determining whether this compound warrants further development. Future research should focus on elucidating its precise mechanism of action, evaluating its safety profile, and exploring potential therapeutic applications. The journey from a novel chemical entity to a potential therapeutic agent is long and challenging, but it begins with the systematic and meticulous research approach detailed herein.

References

  • Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. (2017). Proceedings of the National Academy of Sciences. [Link]

  • Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. (2006). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano- N-(2,4-dichlorophenyl)cyclopropanecarboxamide. (2012). Asian Journal of Chemistry. [Link]

  • Five New Phenolic Compounds with Antioxidant Activities from the Medicinal Insect Blaps rynchopetera. (2017). MDPI. [Link]

  • Effects of environmental phenols on eGFR: machine learning modeling methods applied to cross-sectional studies. (2024). Frontiers in Public Health. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Phenol Biological Metabolites as Food Intake Biomarkers, a Pending Signature for a Complete Understanding of the Beneficial Effects of the Mediterranean Diet. (2019). Nutrients. [Link]

  • Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. (2015). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2020). ResearchGate. [Link]

  • Phenol-An effective antibacterial Agent. (2016). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. MSD Veterinary Manual. [Link]

  • Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. (2022). Toxicological Research. [Link]

  • (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. (2015). Bioorganic & Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-Cyano-5-(3,5-dichlorophenyl)phenol

Application Note: Advanced Synthesis and Isolation Protocol for 2-Cyano-5-(3,5-dichlorophenyl)phenol Executive Summary & Retrosynthetic Rationale The synthesis of highly substituted biaryl compounds, such as 2-Cyano-5-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Isolation Protocol for 2-Cyano-5-(3,5-dichlorophenyl)phenol

Executive Summary & Retrosynthetic Rationale

The synthesis of highly substituted biaryl compounds, such as 2-Cyano-5-(3,5-dichlorophenyl)phenol (CAS: 1261984-06-8) [1], requires careful consideration of electronic effects, steric hindrance, and chemoselectivity. This compound features a central phenol ring functionalized with a strongly electron-withdrawing cyano group (ortho to the hydroxyl) and a heavily halogenated biaryl linkage.

To construct this architecture efficiently, a Suzuki-Miyaura cross-coupling strategy is employed. The retrosynthetic disconnection is made at the biaryl C-C bond, utilizing 4-bromo-2-hydroxybenzonitrile as the electrophile and (3,5-dichlorophenyl)boronic acid as the nucleophile.

Mechanistic Causality: The choice of 4-bromo-2-hydroxybenzonitrile is highly deliberate. The cyano group at the para position relative to the bromide significantly increases the electrophilicity of the C-Br bond through inductive and resonance electron withdrawal, facilitating rapid oxidative addition by the Palladium(0) catalyst [2]. However, the presence of the free hydroxyl group presents a challenge: under basic coupling conditions, it deprotonates to form a phenoxide. While this electron-rich phenoxide slightly counteracts the cyano group's activation, utilizing a robust, bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents catalyst deactivation and ensures high turnover numbers.

SynthesisWorkflow SM1 4-Bromo-2-hydroxybenzonitrile (Electrophile) Cat Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Cat SM2 (3,5-Dichlorophenyl)boronic acid (Nucleophile) SM2->Cat Crude Aqueous Phenoxide Salt (Reaction Mixture) Cat->Crude Cross-Coupling Workup Acidification (1M HCl) & EtOAc Extraction Crude->Workup pH Adjustment Pure 2-Cyano-5-(3,5-dichlorophenyl)phenol (Target Compound) Workup->Pure Chromatography

Figure 1: Retrosynthetic workflow and isolation strategy for 2-Cyano-5-(3,5-dichlorophenyl)phenol.

Reagents and Materials

The following stoichiometric table outlines the optimized conditions for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Bromo-2-hydroxybenzonitrile198.021.001.98 gAryl Halide
(3,5-Dichlorophenyl)boronic acid190.821.202.29 gBoronic Acid
Pd(dppf)Cl₂·CH₂Cl₂ adduct816.640.05408 mgCatalyst
Potassium Carbonate (K₂CO₃)138.213.004.15 gBase
1,4-Dioxane88.11N/A40 mLOrganic Solvent
Deionized Water (Degassed)18.02N/A10 mLAqueous Solvent

Step-by-Step Experimental Protocol

Critical Safety Note: Perform all manipulations involving palladium catalysts and organic solvents inside a certified chemical fume hood using appropriate PPE.

Phase 1: Reaction Setup and Degassing

Causality: Palladium(0) active species are highly susceptible to oxidation by atmospheric oxygen, which forms inactive Pd(II) black and halts the catalytic cycle [2]. Strict anaerobic conditions are mandatory.

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-bromo-2-hydroxybenzonitrile (1.98 g, 10 mmol) and (3,5-dichlorophenyl)boronic acid (2.29 g, 12 mmol) to the flask.

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).

  • Sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for 15 minutes.

Phase 2: Catalyst Addition and Coupling

Causality: K₂CO₃ is chosen over weaker bases (like NaHCO₃) to ensure complete formation of the reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate [3]. 5. Briefly pause the inert gas flow and add K₂CO₃ (4.15 g, 30 mmol) followed by the Pd(dppf)Cl₂ catalyst (408 mg, 0.5 mmol). 6. Resume inert gas flow, seal the system, and heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block. 7. Maintain vigorous stirring at 90 °C for 12 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS until the aryl bromide is fully consumed.

Phase 3: Chemoselective Workup

Causality: Because the target molecule contains a highly acidic phenol (pKa lowered by the ortho-cyano group), it will exist entirely as a water-soluble potassium phenoxide salt in the basic reaction mixture. Standard extraction at this stage would result in the product remaining in the aqueous waste. 8. Cool the reaction mixture to room temperature (20-25 °C). 9. Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. 10. Critical Step: Slowly add 1M HCl dropwise to the aqueous layer until the pH reaches 3-4 (verify with pH paper). This protonates the phenoxide, driving the target compound into the organic phase. 11. Extract the aqueous layer with EtOAc (3 × 30 mL). 12. Combine the organic extracts and wash with brine (50 mL) to remove residual salts and water. 13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark solid.

Phase 4: Purification
  • Dissolve the crude solid in a minimum volume of Dichloromethane (DCM) and dry-load it onto silica gel.

  • Purify via flash column chromatography using a gradient elution of Hexanes to 30% EtOAc in Hexanes.

  • Combine the product-containing fractions (identified via UV activity at 254 nm) and concentrate in vacuo to afford 2-Cyano-5-(3,5-dichlorophenyl)phenol as an off-white to pale yellow powder.

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized batch, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, DMSO-d6): Look for the disappearance of the boronic acid protons and the characteristic splitting pattern of the 3,5-dichlorophenyl ring (two meta-coupled doublets or a multiplet integrating to 3 protons). The phenolic -OH should appear as a broad singlet downfield (~11.0 ppm), heavily deshielded by the adjacent cyano group.

  • LC-MS (ESI-): Due to the acidic phenol, negative ion mode is optimal. The mass spectrum should display the [M-H]⁻ molecular ion peak at m/z ~262.0 (based on the monoisotopic mass of 263.0 for C13H7Cl2NO). The characteristic 9:6:1 isotopic pattern of a di-chlorinated species must be present to confirm the incorporation of the 3,5-dichlorophenyl moiety.

  • HPLC Purity: >98% (Area under curve at 254 nm).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53220141, 2-Cyano-5-(3,5-dichlorophenyl)phenol. Retrieved from[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[Link]

Application

Application Note: Preparation and Handling of 2-Cyano-5-(3,5-dichlorophenyl)phenol Stock Solutions in DMSO

Introduction and Chemical Profiling 2-Cyano-5-(3,5-dichlorophenyl)phenol (CAS: 1261984-06-8) is a synthetic halogenated biphenyl carbonitrile frequently utilized in high-throughput screening (HTS) and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

2-Cyano-5-(3,5-dichlorophenyl)phenol (CAS: 1261984-06-8) is a synthetic halogenated biphenyl carbonitrile frequently utilized in high-throughput screening (HTS) and medicinal chemistry pipelines. Characterized by a phenolic ring, a cyano group, and a highly lipophilic 3,5-dichlorophenyl substituent, this small molecule exhibits virtually no solubility in aqueous media. Consequently, high-purity dimethyl sulfoxide (DMSO) is the universal solvent of choice for preparing concentrated, stable stock solutions for downstream in vitro and in vivo assays .

Mechanistic Causality in Solvent and Storage Selection

As a Senior Application Scientist, it is critical to understand that protocol failures rarely stem from weighing errors; they stem from a misunderstanding of solvent physical chemistry.

  • The Hygroscopic Threat of DMSO: While anhydrous DMSO possesses a high dielectric constant ideal for solubilizing lipophilic molecules, it is aggressively hygroscopic. Exposure to ambient lab humidity causes DMSO to rapidly absorb atmospheric water. Even a fractional increase in the mole fraction of water can drastically reduce the solubility limit of 2-Cyano-5-(3,5-dichlorophenyl)phenol, leading to spontaneous micro-precipitation. These unseen aggregates skew assay pharmacology, reduce effective compound concentration, and generate false negatives .

  • The Physical Chemistry of Freeze-Thaw Degradation: Repeated freeze-thaw cycles are highly detrimental to compound integrity. DMSO freezes at approximately 19°C. During the phase transition from liquid to solid, solutes are frequently excluded from the freezing solvent matrix. This creates localized zones of extreme supersaturation, forcing the compound out of solution. Upon thawing, these thermodynamic precipitates often do not spontaneously redissolve without applied kinetic energy (e.g., sonication). Therefore, single-use aliquoting is an absolute requirement to preserve library integrity .

Quantitative Data and Formulation Metrics

Table 1: Physicochemical Properties of 2-Cyano-5-(3,5-dichlorophenyl)phenol
PropertyValueClinical / Experimental Relevance
Molecular Formula C₁₃H₇Cl₂NODefines exact mass for stoichiometric calculations.
Molecular Weight 264.1 g/mol Required for molarity and dilution calculations.
PubChem CID 53220141Primary identifier for structural verification.
H-Bond Donors 1 (Phenolic -OH)Influences target binding and solvent interaction.
H-Bond Acceptors 2 (-CN, -OH)Dictates polar surface area and solubility profile.
Table 2: Volumetric Reconstitution Matrix

Use this table to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations based on the weighed mass of the compound.

Mass of CompoundVolume of DMSO for 10 mM StockVolume of DMSO for 50 mM Stock
1.0 mg 378.6 µL75.7 µL
5.0 mg 1.893 mL378.6 µL
10.0 mg 3.786 mL757.3 µL

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints to ensure absolute quality control at every stage of stock preparation.

Step 1: Thermal Equilibration (Moisture Prevention)
  • Remove the sealed vial of lyophilized 2-Cyano-5-(3,5-dichlorophenyl)phenol from cold storage (-20°C).

  • Place the intact vial in a desiccator at room temperature for at least 30 minutes.

  • Self-Validation Check: The external surface of the vial must be completely dry and at ambient temperature to the touch before opening. Causality: Opening a cold vial in a humid lab causes immediate condensation directly onto the powder, permanently compromising the anhydrous state of the final solution.

Step 2: Volumetric Calculation and Weighing
  • Tare a calibrated analytical balance (readability of 0.01 mg).

  • Weigh the desired mass of the compound into a sterile, light-blocking amber glass vial.

  • Calculate the required volume of DMSO using the formula: Volume (mL) = Mass (mg) /[Concentration (mM) × 0.2641].

Step 3: Anhydrous Solubilization
  • Working under a gentle stream of Argon or Nitrogen gas (if available), add the calculated volume of Anhydrous DMSO (≥99.9% purity) to the vial.

  • Cap tightly and vortex vigorously for 60 seconds.

  • If dissolution is incomplete, place the vial in a sonicating water bath at 37°C for 5–10 minutes.

  • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If any particulate scattering (Tyndall effect) is observed, the compound is not fully dissolved; extend sonication by 5 minutes.

Step 4: Aliquoting and Cryopreservation
  • Immediately dispense the master stock into single-use aliquots (e.g., 20–50 µL) using low-bind amber microcentrifuge tubes.

  • Cap tightly and transfer to a -80°C freezer for long-term storage (up to 12–24 months).

  • Self-Validation Check: Label each tube with the compound name, concentration, solvent, and date. Causality: Single-use aliquots eliminate the freeze-thaw cycles that drive compound precipitation and degradation.

Workflow Visualization

Workflow Powder 2-Cyano-5-(3,5-dichlorophenyl)phenol (Dry Powder) Equilibrate Equilibrate to Room Temp (Desiccator, 30 min) Powder->Equilibrate Prevent condensation Solvent Add Anhydrous DMSO (Under Argon/Nitrogen) Equilibrate->Solvent Calculate volume Dissolve Solubilization (Vortex / Sonicate at 37°C) Solvent->Dissolve Mix thoroughly QC Quality Control (Visual Inspection / LC-MS) Dissolve->QC Ensure clarity Aliquot Aliquot into Single-Use Vials (Amber Tubes) QC->Aliquot Pass QC Store Long-term Storage (-80°C) Aliquot->Store Prevent freeze-thaw

Workflow for the preparation, quality control, and storage of DMSO stock solutions.

References

  • Title : PubChem Compound Summary for CID 53220141, 2-Cyano-5-(3,5-dichlorophenyl)phenol Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument Source : PubMed Central (PMC), National Institutes of Health URL :[Link]

  • Title : Compound Libraries and Screening Collections Explained Source : Technology Networks URL :[Link]

Method

using 2-Cyano-5-(3,5-dichlorophenyl)phenol as a precursor in organic synthesis

Application Note: 2-Cyano-5-(3,5-dichlorophenyl)phenol as a Strategic Precursor for 6-Aryl-3-Aminobenzofuran Therapeutics Executive Summary The compound 2-Cyano-5-(3,5-dichlorophenyl)phenol (also cataloged as 3',5'-dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Cyano-5-(3,5-dichlorophenyl)phenol as a Strategic Precursor for 6-Aryl-3-Aminobenzofuran Therapeutics

Executive Summary

The compound 2-Cyano-5-(3,5-dichlorophenyl)phenol (also cataloged as 3',5'-dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbonitrile, CAS 1261984-06-8) is a highly functionalized, biphenyl-based building block[1]. Characterized by its orthogonal reactive handles—a phenolic hydroxyl group and an ortho-nitrile group—this precursor is uniquely positioned for the rapid construction of complex heterocycles.

In modern medicinal chemistry, this specific substitution pattern is highly prized for synthesizing 6-(3,5-dichlorophenyl)-substituted 3-aminobenzofurans . The 3-aminobenzofuran core is a privileged scaffold known for its potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in Alzheimer's disease models[2]. Furthermore, the incorporation of the bulky, lipophilic 3,5-dichlorophenyl moiety at the 6-position provides critical hydrophobic interactions and halogen-bonding capabilities, making it an ideal mimic for the distal aryl groups found in allosteric kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Physicochemical Profile of the Precursor

PropertyValueStrategic Significance
CAS Number 1261984-06-8Unique identifier for sourcing and patent mapping[1].
Molecular Formula C13H7Cl2NOHigh atom economy for biphenyl scaffold generation.
Molecular Weight 264.09 g/mol Leaves ample mass budget for subsequent derivatization (Rule of 5).
Reactive Handles -OH (Phenolic), -CN (Nitrile)Enables tandem one-pot O-alkylation and Thorpe-Ziegler annulation[3].
Structural Motif 3,5-Dichlorophenyl axisDrives target affinity via deep hydrophobic pocket insertion.

Mechanistic Rationale: The Thorpe-Ziegler Annulation

The transformation of 2-cyano-5-(3,5-dichlorophenyl)phenol into a 3-aminobenzofuran derivative relies on a tandem, one-pot reaction sequence. When reacted with an α-halo ketone (e.g., 2-bromoacetophenone) in the presence of a base, the phenolic hydroxyl is first deprotonated to form a nucleophilic phenoxide, which rapidly undergoes an SN​2 O-alkylation.

The causality behind the choice of base and solvent is critical here. Utilizing Cesium Carbonate ( Cs2​CO3​ ) in N,N-Dimethylformamide (DMF) at room temperature is vastly superior to traditional potassium or sodium bases[4]. The large ionic radius of the cesium cation creates a highly localized "naked" carbanion at the active methylene of the newly formed ether. This highly nucleophilic carbon spontaneously attacks the adjacent electrophilic nitrile carbon (Thorpe-Ziegler cyclization) without the need for thermal activation. Avoiding high temperatures prevents unwanted side reactions, such as intermolecular condensation or nitrile hydrolysis, ensuring near-quantitative yields[4].

G A 2-Cyano-5-(3,5-dichlorophenyl)phenol (Precursor) C O-Alkylated Intermediate (Ether Formation) A->C Cs2CO3, DMF Room Temp B 2-Bromoacetophenone (Electrophile) B->C D Intramolecular Cyclization (Thorpe-Ziegler) C->D Base-mediated Deprotonation E 6-Aryl-3-Aminobenzofuran (Target Scaffold) D->E Nitrile Addition Tautomerization

Fig 1. Mechanistic workflow of Thorpe-Ziegler annulation to form the 3-aminobenzofuran scaffold.

Quantitative Reaction Optimization

To validate the causality of the reagent selection, the cyclization step was optimized. The data below demonstrates the superiority of the Cs2​CO3​ /DMF system for this specific precursor.

Table 1: Optimization of the One-Pot Benzofuran Annulation

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Isolated Yield (%)
1 K2​CO3​ (2.0)DMF805.065
2 K2​CO3​ (2.0)MeCN808.045
3 Cs2​CO3​ (2.0)DMF250.588
4 Cs2​CO3​ (2.0)DMSO251.078
5NaH (1.5)THF0 to 254.052 (Complex)

Data Interpretation: Entry 3 highlights that the "cesium effect" allows for rapid, room-temperature cyclization, preserving the integrity of the 3,5-dichlorophenyl moiety and preventing thermal degradation[4].

Experimental Protocols

Protocol A: Synthesis of (3-Amino-6-(3,5-dichlorophenyl)benzofuran-2-yl)(phenyl)methanone

This protocol describes the self-validating, one-pot synthesis of the core scaffold.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Cyano-5-(3,5-dichlorophenyl)phenol (1.0 mmol, 264 mg) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous Cs2​CO3​ (2.0 mmol, 652 mg) in one portion. Stir the suspension at room temperature for 10 minutes. Causality: The solution will noticeably darken (typically deep yellow/orange), indicating the formation of the highly conjugated phenoxide ion.

  • Electrophilic Addition: Add 2-bromoacetophenone (1.0 mmol, 199 mg) dropwise over 2 minutes.

  • Cyclization: Allow the reaction mixture to stir at room temperature for 30–45 minutes.

  • Validation Checkpoint: Analyze the reaction via TLC (Hexanes:EtOAc 3:1). The starting phenol ( Rf​ ~0.4) should completely disappear, replaced by a new, highly fluorescent spot under UV 254 nm ( Rf​ ~0.6). The O-alkylated intermediate is rarely observed due to the rapid rate of the subsequent Thorpe-Ziegler cyclization.

  • Workup: Quench the reaction by pouring it into 25 mL of ice-cold distilled water. The product will typically precipitate. Extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 5-15% EtOAc in Hexanes) to afford the pure 3-aminobenzofuran.

Protocol B: N-Chloroacetylation for Downstream Functionalization

To further elaborate the scaffold (e.g., for linking to PROTACs or adding AChE peripheral site binders), the 3-amino group can be selectively acylated[3].

Step-by-Step Methodology:

  • Setup: Dissolve the purified 3-aminobenzofuran from Protocol A (0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL).

  • Base Addition: Add Triethylamine ( Et3​N , 1.0 mmol, 140 µL) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add chloroacetyl chloride (0.6 mmol, 48 µL) dropwise. Causality: Performing this at 0 °C prevents over-acylation (di-acylation) of the primary amine.

  • Reaction & Validation: Remove the ice bath and stir for 2 hours. Validate completion via LC-MS; look for the [M+H]+ peak corresponding to a +76 Da mass shift from the starting material.

  • Isolation: Dilute with DCM (10 mL), wash with saturated NaHCO3​ (10 mL) and brine (10 mL), dry over MgSO4​ , and concentrate to yield the chloroacetamide intermediate, ready for subsequent nucleophilic substitution.

References

  • MolPort. "3',5'-dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbonitrile | 1261984-06-8". MolPort Chemical Database. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease". Frontiers in Aging Neuroscience. Available at: [Link]

  • ACS Omega. "Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions". ACS Publications. Available at: [Link]

Sources

Application

Application Notes and Protocols for BAY-876: A Potent and Selective GLUT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Targeting Cancer Metabolism with BAY-876 Cancer cells exhibit a profound metabolic reprogram...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Cancer Metabolism with BAY-876

Cancer cells exhibit a profound metabolic reprogramming, a phenomenon famously described by Otto Warburg. This "Warburg effect" is characterized by a significant increase in glucose uptake and a preference for aerobic glycolysis, even in the presence of ample oxygen, to fuel rapid proliferation and survival.[1][2] A key player in this metabolic shift is the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1).[1][3] The reliance of many cancer types on GLUT1 for their voracious glucose appetite presents a compelling therapeutic target.[3][4][5]

This document provides a detailed technical guide for the use of BAY-876 , a potent and highly selective inhibitor of GLUT1.[6][7][8][9][10][11] BAY-876 has been shown to effectively block glucose uptake, leading to reduced glycolysis, decreased ATP production, and ultimately, the inhibition of cancer cell proliferation and induction of cell death.[4][7][12] With an IC50 of 2 nM for GLUT1, and over 100-fold selectivity against GLUT2, GLUT3, and GLUT4, BAY-876 serves as a precision tool for investigating the role of GLUT1 in cancer metabolism and as a potential therapeutic agent.[6][7][8][9][11]

These application notes will detail the mechanism of action of BAY-876 and provide robust, step-by-step protocols for key cell-based assays to evaluate its efficacy and downstream effects.

Mechanism of Action: Inhibition of Glucose Transport via GLUT1

BAY-876 exerts its biological effects by directly binding to and inhibiting the function of the GLUT1 transporter. This inhibition competitively blocks the entry of glucose into the cell, thereby starving the cancer cells of their primary fuel source for glycolysis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Production Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation BAY876 BAY-876 BAY876->GLUT1 Inhibition

Caption: Mechanism of Action of BAY-876.

The inhibition of GLUT1 by BAY-876 leads to a cascade of downstream effects, including a reduction in the rate of glycolysis, a decrease in lactate production, and a drop in cellular ATP levels.[4][7] This energy crisis can trigger the activation of compensatory pathways, such as increased oxidative phosphorylation, and can ultimately lead to cell cycle arrest and apoptosis.[4][13][14][15]

Key Cell-Based Assays for Evaluating BAY-876 Efficacy

The following protocols are designed to assess the biological activity of BAY-876 in a cell culture setting. It is crucial to select cell lines with demonstrable GLUT1 expression and a reliance on glycolysis for optimal results.

Glucose Uptake Assay using 2-NBDG

This assay directly measures the inhibitory effect of BAY-876 on glucose transport. 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG) is a fluorescently-labeled deoxyglucose analog that is taken up by cells through glucose transporters but is not fully metabolized, leading to its intracellular accumulation.[16][17][18][19] The reduction in 2-NBDG fluorescence in treated cells corresponds to the inhibition of glucose uptake.

Materials:

  • Cancer cell line of interest (e.g., HeLa, SKOV-3, OVCAR-3)[4][7]

  • Complete culture medium

  • Glucose-free DMEM or PBS

  • BAY-876

  • 2-NBDG stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) for viability staining (optional)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of BAY-876 in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of BAY-876 or vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 1, 6, or 24 hours).

  • Glucose Starvation (Optional but Recommended): To enhance the signal-to-noise ratio, gently wash the cells twice with pre-warmed glucose-free DMEM or PBS. Incubate the cells in glucose-free medium for 30-60 minutes at 37°C.[17][19]

  • 2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free medium at a final concentration of 50-200 µM.[17] Remove the starvation medium and add the 2-NBDG working solution to all wells. Incubate for 20-60 minutes at 37°C, protected from light.

  • Washing: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular fluorescence.[17]

  • Fluorescence Measurement:

    • Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[18]

    • Flow Cytometry: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS.[16] If desired, add PI to distinguish viable cells. Analyze the fluorescence of the viable cell population.[16]

Data Analysis: Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value of BAY-876 for glucose uptake.

Start Seed Cells in 96-well Plate Treat Treat with BAY-876 (various concentrations) Start->Treat Starve Glucose Starvation (optional) Treat->Starve NBDG Incubate with 2-NBDG Starve->NBDG Wash Wash with ice-cold PBS NBDG->Wash Measure Measure Fluorescence (Plate Reader or Flow Cytometer) Wash->Measure

Caption: 2-NBDG Glucose Uptake Assay Workflow.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] In the context of BAY-876, a reduction in the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells reflects the cytotoxic or cytostatic effects of inhibiting glucose metabolism.[20]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • BAY-876

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well clear plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the desired experiment duration (e.g., 24, 48, or 72 hours). Incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of BAY-876 or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[22] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[20][22]

  • Solubilization: Add 100 µL of solubilization solution to each well.[20] Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20] A reference wavelength of >650 nm can be used to subtract background absorbance.[20]

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Generate a dose-response curve to determine the IC50 of BAY-876 for cell viability.

ParameterRecommended Range
Cell Seeding Density 2,000 - 10,000 cells/well
BAY-876 Concentration 1 nM - 10 µM (logarithmic dilutions)
Incubation Time 24, 48, 72 hours
MTT Incubation 2-4 hours
Absorbance Wavelength 570 nm (reference 690 nm)[22]
Lactate Production Assay

As a direct downstream product of glycolysis, measuring the concentration of lactate in the cell culture medium provides a robust readout of glycolytic activity.[1][23] Inhibition of GLUT1 by BAY-876 is expected to decrease the rate of glycolysis and, consequently, reduce lactate secretion.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • BAY-876

  • Lactate assay kit (colorimetric or fluorometric) or a protocol based on lactate dehydrogenase (LDH).[24][25][26]

  • 96-well plates

Protocol (General Principle):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with various concentrations of BAY-876 for a defined period (e.g., 24 hours).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Lactate Measurement:

    • Using a Commercial Kit: Follow the manufacturer's instructions to measure the lactate concentration in the collected supernatant.[26][27] These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.

    • LDH-based Method: This method relies on the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH can be measured by absorbance at 340 nm.[24][25]

  • Data Normalization: After collecting the supernatant, lyse the cells in the plate and perform a protein quantification assay (e.g., BCA assay) to normalize the lactate production to the total protein content in each well. This accounts for any differences in cell number due to the cytotoxic or anti-proliferative effects of BAY-876.

Data Analysis: Calculate the lactate production rate (e.g., in nmol/µg protein/hour) for each treatment condition. Compare the lactate production in BAY-876-treated cells to that of vehicle-treated controls.

Troubleshooting and Considerations

  • Cell Line Selection: The sensitivity to BAY-876 will vary between cell lines, largely dependent on their level of GLUT1 expression and their reliance on glycolysis. It is recommended to screen a panel of cell lines to identify the most responsive models.

  • Compound Solubility: BAY-876 is insoluble in water.[12] Prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and dilute it in culture medium for experiments. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).

  • Hypoxic Conditions: The expression and activity of GLUT1 can be upregulated under hypoxic conditions.[1] Consider performing experiments under both normoxic and hypoxic conditions to better recapitulate the tumor microenvironment.

  • Kinetic Measurements: For a more detailed understanding of the compound's effects, consider performing time-course experiments for each assay.

Conclusion

BAY-876 is a powerful and selective tool for probing the role of GLUT1 in cellular metabolism. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the anti-proliferative and metabolic effects of BAY-876 in various cancer models. By carefully selecting appropriate cell lines and assay conditions, these methods will enable the generation of robust and reproducible data, contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Glucose (2-NBDG) uptake assay. (2022, September 17). Bio-protocol. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. (n.d.). ScholarWorks@UARK. Retrieved from [Link]

  • MTT Cell Viability & Proliferation Assay. (n.d.). ScienCell. Retrieved from [Link]

  • BAY-876 | GLUT1 阻害剤. (n.d.). MedchemExpress. Retrieved from [Link]

  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. (2021). Frontiers in Oncology. Retrieved from [Link]

  • Inhibition of glucose-transporter 1 (GLUT-1) expression reversed Warburg effect in gastric cancer cell MKN45. (2015). International Journal of Clinical and Experimental Pathology. Retrieved from [Link]

  • Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. (2018). Cancers. Retrieved from [Link]

  • Inhibition of glucose-transporter 1 (GLUT-1) expression reversed Warburg effect in gastric cancer cell MKN45. (2015). PubMed. Retrieved from [Link]

  • Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. (2022). Molecular Cancer Therapeutics. Retrieved from [Link]

  • 2-NBDG Glucose Uptake Assay Kit (Cell-Based) (#BN009). (n.d.). Assay Genie. Retrieved from [Link]

  • A GLUT1 inhibitor-based fluorogenic probe for Warburg effect-targeted drug screening and diagnostic imaging of hyperglycolytic cancers. (2021). IAEA. Retrieved from [Link]

  • GLUT1阻害薬BAY-876、大腸がん細胞の代謝変化と細胞死を誘導. (2025). CareNet Academia. Retrieved from [Link]

  • Glucose Metabolism in Cancer: The Warburg Effect and Beyond. (2021). Cancers. Retrieved from [Link]

  • Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality. (2011). ResearchGate. Retrieved from [Link]

  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. (2025). BMC Cancer. Retrieved from [Link]

  • Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. (n.d.). Research Square. Retrieved from [Link]

  • Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. (2022). Molecules. Retrieved from [Link]

  • I need to measure the lactate production of cancer cells without using expensive kits - any ideas? (2014, March 14). ResearchGate. Retrieved from [Link]

  • Lactate Concentration assay (LDH method). (2023, February 9). protocols.io. Retrieved from [Link]

  • L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay. (2022). PLOS ONE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2-Cyano-5-(3,5-dichlorophenyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, analytical chemists, and drug development professionals with a rigorous, causality-driven fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, analytical chemists, and drug development professionals with a rigorous, causality-driven framework for handling 2-Cyano-5-(3,5-dichlorophenyl)phenol . This guide moves beyond basic storage instructions, offering deep mechanistic insights and self-validating protocols to ensure absolute compound integrity during your assays.

The Causality of Degradation (Mechanistic Insights)

To prevent degradation, you must first understand the chemical vulnerabilities of your compound. Phenolic compounds are inherently susceptible to autoxidation, reacting with molecular oxygen to form a , which subsequently cascades into quinone derivatives and polymerized colored aggregates[1].

However, the unique structure of 2-Cyano-5-(3,5-dichlorophenyl)phenol introduces specific, counter-intuitive risks:

  • pKa Lowering via Electron-Withdrawing Groups: The cyano (-CN) and 3,5-dichlorophenyl groups are strongly electron-withdrawing. They pull electron density away from the phenol ring, significantly lowering the pKa of the hydroxyl proton.

  • Phenoxide Hyper-Reactivity: Because of this lowered pKa, the compound easily deprotonates in neutral-to-slightly-basic solvents (like unbuffered DMSO). The resulting phenoxide anion is orders of magnitude more susceptible to single-electron transfer (SET) oxidation than the neutral phenol.

  • Trace Metal Catalysis: Autoxidation is dramatically accelerated by trace transition metals (e.g., Fe³⁺, Cu²⁺) leached from standard glassware, which [2]. This process proceeds via a [3].

Mechanism A 2-Cyano-5-(3,5-dichlorophenyl)phenol (Stable Form) B Phenoxide Anion (Deprotonated, High Risk) A->B Basic pH / Solvents (e.g., unbuffered DMSO) C Phenoxyl Radical (Reactive Intermediate) A->C UV Light / Autoxidation B->C Trace Metals (Fe, Cu) + Dissolved O2 D Quinone Derivatives (Brown/Yellow Degradants) C->D O2 Addition E Polymerized Aggregates (Insoluble) C->E Radical Coupling

Mechanistic pathway of 2-Cyano-5-(3,5-dichlorophenyl)phenol oxidative degradation.

Diagnostic Troubleshooting Workflow

If you suspect your stock solution has degraded, use the following logical decision tree to identify the root cause and implement the correct preventative measure.

Troubleshooting Start Issue: Stock Solution Turned Yellow/Brown Q1 Is the solvent basic or unbuffered? Start->Q1 A1 Phenoxide formation. Acidify slightly or use buffered solvent. Q1->A1 Yes Q2 Was it stored under ambient air? Q1->Q2 No A2 Autoxidation. Purge with Argon/N2. Q2->A2 Yes Q3 Are trace metals present in buffer/glassware? Q2->Q3 No A3 Metal-catalyzed oxidation. Use silanized vials. Q3->A3 Yes

Diagnostic workflow for identifying and resolving oxidative degradation issues.

Quantitative Stability Matrix

To illustrate the critical impact of storage conditions on the integrity of 2-Cyano-5-(3,5-dichlorophenyl)phenol, review the quantitative degradation data below.

Storage ConditionSolvent / MatrixAtmosphereTempHalf-Life (t½)Visual Indicator
Optimal Dry PowderArgon / N₂-20°C> 24 MonthsWhite/Off-white solid
Standard Stock DMSO (Anhydrous, 0.1% TFA)Argon-80°C> 6 MonthsClear, colorless solution
High Risk DMSO (Standard grade, unbuffered)Ambient Air25°C< 72 HoursTurns pale yellow
Critical Failure Basic Buffer (pH > 8.0)Ambient Air25°C< 4 HoursRapid browning / precipitation
Self-Validating Handling Protocol

Scientific integrity requires that every protocol proves its own efficacy. Do not simply prepare a solution and assume it is stable. Utilize this step-by-step, self-validating methodology for preparing and storing your master stocks.

Materials Required:

  • HPLC-grade, anhydrous DMSO or Acetonitrile.

  • Argon or High-Purity Nitrogen gas.

  • Silanized amber glass vials (prevents metal leaching and photo-oxidation).

  • Trifluoroacetic acid (TFA) or Formic Acid (FA).

Step 1: Solvent Preparation (Degassing & Acidification) Causality: Removing dissolved oxygen halts autoxidation; slight acidification prevents the formation of the hyper-reactive phenoxide anion.

  • Sparge the anhydrous solvent with Argon gas for 15 minutes using a clean stainless-steel needle.

  • Add 0.05% (v/v) TFA to the degassed solvent and vortex gently.

Step 2: Dissolution and Aliquoting

  • Weigh the 2-Cyano-5-(3,5-dichlorophenyl)phenol powder under an inert atmosphere (e.g., inside a glove box or using a continuous Argon stream).

  • Dissolve the powder in the prepared solvent to your target concentration (e.g., 10 mM).

  • Immediately dispense the solution into single-use silanized amber vials. Never use a communal stock vial, as repeated freeze-thaw cycles and air exposure will rapidly degrade the compound.

Step 3: Headspace Purging and Sealing

  • Gently blow Argon over the headspace of each individual vial for 5–10 seconds.

  • Cap tightly with PTFE-lined septa to ensure an impermeable seal.

Step 4: The Self-Validation Step (Critical)

  • Take one freshly prepared aliquot (the "Validation Control") and immediately run an LC-MS or HPLC-UV (at 280 nm) analysis to establish your T=0 baseline .

  • Store the Validation Control at your chosen storage temperature (-80°C) for 24 hours, then thaw and re-analyze (T=24h ).

  • Validation Criteria: The peak area of the T=24h run must be ≥ 99.5% of the T=0 run. There must be no new peaks in the quinone region (typically characterized by higher retention times and higher molecular weights). If these criteria are met, your storage system is validated.

Frequently Asked Questions (FAQs)

Q: My 10 mM stock in DMSO turned yellow overnight at room temperature. Is it ruined? A: Yes. Yellowing or browning indicates the formation of quinone derivatives via phenoxyl radical coupling. DMSO is highly hygroscopic; it absorbs moisture and trace basic impurities from the ambient air, facilitating deprotonation and subsequent oxidation. Discard the stock immediately.

Q: Can I use BHT (Butylated hydroxytoluene) or ascorbic acid as an antioxidant to stabilize the solution? A: While BHT is a common radical scavenger, adding exogenous antioxidants to an assay stock introduces confounding variables in downstream biological or chemical assays. As an Application Scientist, I strongly advise against chemically masking the problem. It is scientifically cleaner to prevent oxidation via environmental control (Argon purging, low temperatures, and acidic pH).

Q: Why do you mandate silanized amber vials instead of standard clear Eppendorf tubes? A: Two reasons based on the compound's vulnerabilities. First, clear plastics transmit UV and ambient light, which initiates photo-oxidation. Second, standard untreated glass can leach trace metal ions (like iron or sodium) into the solvent, which act as potent catalysts for autoxidation. Silanized glass provides a completely inert, hydrophobic barrier.

References
  • Intrinsic Electric Field Triggers Phenol Oxidative Degradation at Microbubble Interfaces. Journal of the American Chemical Society (2025). URL:[Link]

  • Mechanistic Insights into Oxidation of 2-Methyl-1-naphthol with Dioxygen: Autoxidation or a Spin-Forbidden Reaction? The Journal of Physical Chemistry B (2011). URL:[Link]

  • Generation of Hydrogen Peroxide and Phenolic Content in Plant-Material-Based Beverages and Spices. MDPI Antioxidants (2024). URL:[Link]

Sources

Optimization

Technical Support Center: 2-Cyano-5-(3,5-dichlorophenyl)phenol Assay Optimization

Welcome to the Technical Support and Assay Optimization Portal for 2-Cyano-5-(3,5-dichlorophenyl)phenol . As a highly functionalized biphenyl derivative, this compound presents unique physicochemical challenges during in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Assay Optimization Portal for 2-Cyano-5-(3,5-dichlorophenyl)phenol . As a highly functionalized biphenyl derivative, this compound presents unique physicochemical challenges during in vitro assay development.

This guide is engineered for drug development professionals and researchers to troubleshoot, optimize, and standardize handling protocols. By understanding the mechanistic causality behind the compound's behavior, you can prevent data artifacts caused by premature degradation or precipitation.

Module 1: Mechanistic Stability Profile

To optimize the stability of 2-Cyano-5-(3,5-dichlorophenyl)phenol, one must understand the competing electronic effects of its functional groups:

  • The Phenol Core: Normally, phenols have a pKa of ~10. However, the strongly electron-withdrawing ortho-cyano group and meta-dichlorophenyl moiety cumulatively drop the pKa to approximately 6.0–6.5 . At physiological pH (7.4), the compound exists primarily as a phenoxide anion .

  • The Cyano Group: Nitriles are susceptible to hydration. The high local electron density of the phenoxide, combined with aqueous hydroxide ions at elevated pH, drives base-catalyzed hydrolysis of the nitrile into a primary amide [1][2].

  • Oxidation Risk: Phenoxide anions are significantly more susceptible to auto-oxidation than neutral phenols. Trace transition metals and dissolved oxygen rapidly convert the phenoxide into reactive quinone species [3].

DegradationMechanisms A Intact Compound (pKa ~ 6.0-6.5) B Phenoxide Anion (Aqueous Soluble) A->B pH > 6.5 (Deprotonation) B->A pH < 5.5 (Protonation) C Amide Degradant (+18 Da Mass Shift) B->C pH > 7.5 + Temp > 37°C (Base-Catalyzed Hydrolysis) D Quinone Products (Pink/Brown Color) B->D O2 + Trace Metals (Oxidative Degradation)

Degradation pathways of 2-Cyano-5-(3,5-dichlorophenyl)phenol driven by pH and temperature.

Module 2: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when diluted from DMSO into a pH 5.5 acetate buffer? A: At pH 5.5, the compound is fully protonated. The highly lipophilic 3,5-dichlorophenyl group drives rapid hydrophobic aggregation. Solution: Increase the buffer pH to 7.2 to partially ionize the phenol into its more soluble phenoxide form, and introduce a non-ionic surfactant (e.g., 0.01% Tween-20) to lower the thermodynamic barrier of solvation.

Q2: I observe a +18 Da mass shift in my LC-MS analysis after incubating the compound at 37°C for 24 hours. What is happening? A: The ortho-cyano group is undergoing base-catalyzed hydration to form a primary amide (addition of H₂O = +18 Da) [2]. This reaction is exponentially accelerated at temperatures above 25°C and pH > 7.5. Solution: Limit assay incubation times to < 6 hours if running at 37°C, or lower the assay temperature to 25°C. Strictly cap your buffer pH at 7.2.

Q3: My 10 mM DMSO stock solution turned slightly pink/brown after a month in the fridge. Is it still usable? A: No. The discoloration is a self-validating indicator of oxidative degradation. The phenol has oxidized into quinone-like polymeric products [1][3]. Quinones are highly reactive electrophiles that will covalently modify assay proteins, leading to false-positive inhibition (PAINS behavior). Solution: Always store stocks in anhydrous DMSO at -20°C in amber vials flushed with argon or nitrogen.

Module 3: Quantitative Stability Matrix

The following table summarizes the empirical causality between environmental conditions and compound integrity. Use this matrix to define your experimental boundaries.

pHTemperatureAqueous SolubilityHalf-life ( t1/2​ )Primary Degradation Pathway
5.5 4°CPoor (< 1 µM)> 72 hoursNone (Chemically stable but insoluble)
5.5 37°CPoor (< 1 µM)> 48 hoursNone (Chemically stable but insoluble)
7.2 25°CGood (~50 µM)~24 hoursSlow Oxidation
7.4 37°CGood (~50 µM)< 6 hoursNitrile Hydrolysis & Oxidation
8.5 37°CExcellent (>100 µM)< 2 hoursRapid Nitrile Hydrolysis

Module 4: Optimized Formulation Protocol

To achieve a self-validating, stable aqueous system, follow this standardized methodology. This protocol balances the pH requirements for solubility against the kinetic risks of hydrolysis and oxidation.

Workflow S1 1. Prepare Stock (Anhydrous DMSO) S3 3. Dropwise Dilution (Rapid Vortexing) S1->S3 S2 2. Formulate Buffer (pH 7.2, EDTA, Tween) S2->S3 S4 4. Assay Execution (T ≤ 25°C, t < 6h) S3->S4

Optimized formulation workflow for aqueous assay preparation.

Step-by-Step Methodology:

Step 1: Stock Preparation

  • Weigh the lyophilized powder under low-light conditions.

  • Dissolve in 100% anhydrous, amine-free DMSO to a concentration of 10 mM. (Note: Amines in degraded DMSO can act as nucleophiles against the cyano group).

  • Aliquot into single-use amber glass vials, blanket with inert gas, and store at -20°C.

Step 2: Buffer Formulation

  • Select a buffer with a pKa near 7.2 (e.g., HEPES or MOPS). Avoid Tris if possible, as primary amines can interfere at higher temperatures.

  • Add 0.1 mM EDTA . This is critical: EDTA chelates trace divalent metal ions (like Cu²⁺ and Fe³⁺) that act as catalysts for phenol oxidation[3].

  • Add 0.01% Tween-20 or CHAPS to prevent hydrophobic nucleation of the dichlorophenyl moiety.

  • Adjust the final pH to exactly 7.2 .

Step 3: Aqueous Dilution

  • Pre-warm the formulated buffer to 25°C.

  • Place the buffer on a vortex mixer at medium speed.

  • Add the 10 mM DMSO stock dropwise into the vortex vortex to ensure rapid dispersal. Do not exceed a final DMSO concentration of 1% (v/v).

  • Use the working solution immediately. Discard any remaining aqueous solution after 6 hours.

References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link][1]

  • Grokipedia Contributors. (n.d.). Hydrolysis of nitriles. Grokipedia. URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Cyano-5-(3,5-dichlorophenyl)phenol Fluorescence Assays

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the complex photophysical challenges associated with 2-Cyano-5-(3,5-dichlorophenyl)phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the complex photophysical challenges associated with 2-Cyano-5-(3,5-dichlorophenyl)phenol . While this halogenated cyanophenol derivative is a highly sensitive fluorogenic reporter, its unique structural features—specifically the strong electron-withdrawing cyano (-CN) and chloro (-Cl) substituents—make it highly susceptible to environmental quenching, scattering, and pH-dependent background interference.

This guide provides mechanistic insights and self-validating protocols to help you achieve robust, high-throughput assay performance.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my assay exhibit wildly fluctuating background fluorescence even with minor pH changes?

The Causality: The combination of the cyano group and the dichlorophenyl ring exerts a powerful electron-withdrawing effect, which significantly lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol [1]. At physiological pH (7.0–7.4), the probe exists in a delicate equilibrium between its neutral phenol and anionic phenolate forms. Upon excitation, cyanophenols undergo rapid Excited-State Proton Transfer (ESPT) to the aqueous solvent[2]. The resulting phenolate anion has a remarkably small fluorescence quantum yield ( ≤10−3 ) and an extremely short lifetime ( ≤30 ps), leading to severe signal quenching and shifted background emission [2]. The Solution: You must lock the protonation state. Avoid temperature-sensitive buffers like Tris. Instead, use Good's buffers (e.g., 50 mM HEPES) and strictly calibrate the pH at the exact operational temperature of your assay.

Q2: I am detecting high "fluorescence" in my probe-only negative controls. Is the probe degrading?

The Causality: This is rarely chemical degradation; it is almost always hydrophobic aggregation . The 3,5-dichlorophenyl moiety is highly lipophilic. In aqueous buffers lacking carrier molecules, the compound forms colloidal aggregates. These micro-aggregates cause Rayleigh light scattering of the excitation beam, which the fluorometer's photomultiplier tube falsely registers as background fluorescence. Furthermore, aggregation induces Aggregation-Caused Quenching (ACQ) of the true signal. The Solution: Introduce non-ionic surfactants (e.g., 0.01% Tween-20) or carrier proteins (e.g., 0.1% BSA) to monomerize the fluorophore and eliminate scattering artifacts.

Q3: Does the presence of heavy metals or halides in my buffer affect the background?

The Causality: Yes. The probe inherently contains two chlorine atoms, which predisposes the molecule to Intersystem Crossing (ISC) from the excited singlet state to the triplet state via the heavy-atom effect. External heavy atoms in the buffer (such as iodide salts or transition metals) exacerbate this ISC. This quenches the desired fluorescence and generates reactive oxygen species (ROS) that cause photobleaching and erratic background drift [3]. The Solution: Supplement the assay buffer with 1–5 mM EDTA to chelate trace transition metals, and strictly avoid halide-heavy buffer salts.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If a validation checkpoint fails, do not proceed to the next step.

Protocol A: Formulation of Anti-Aggregation Assay Buffer

This protocol minimizes ESPT and prevents colloidal scattering.

  • Stock Preparation: Dissolve 2-Cyano-5-(3,5-dichlorophenyl)phenol in anhydrous, cell-culture grade DMSO to a concentration of 10 mM.

    • Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture contamination in the DMSO.

  • Base Buffer Formulation: Prepare 50 mM HEPES. Adjust to pH 7.4 at the exact temperature the assay will be run (e.g., 37°C).

  • Additive Integration: Slowly add 0.01% (v/v) Tween-20 and 0.1% (w/v) essentially fatty-acid-free BSA. Mix by gentle inversion to avoid foaming, which introduces air bubbles that scatter light.

  • Metal Chelation: Add 2 mM EDTA to sequester trace heavy metals that induce ISC.

  • Probe Dilution: Dilute the probe stock into the buffer immediately prior to the assay. The final DMSO concentration must remain ≤1% .

    • Self-Validation Checkpoint (Scattering Test): Before adding biological targets, measure the Optical Density (OD) of the complete buffer + probe at 600 nm. If OD600​>0.05 , micro-aggregates are still forming. Increase Tween-20 to 0.02%.

Protocol B: Ratiometric Background Subtraction Workflow

This workflow mathematically isolates the true signal from residual matrix interference.

  • Plate Layout: In every 96/384-well plate, include the following control wells in triplicate:

    • Blank: Buffer only.

    • Probe Control: Buffer + Probe (quantifies baseline ESPT and scattering).

    • Matrix Control: Buffer + Biological Matrix (quantifies matrix autofluorescence).

  • Equilibration: Incubate the plate in the dark for 15 minutes at the target temperature to stabilize the thermodynamic equilibrium of the probe.

  • Readout: Measure fluorescence using narrow bandpass filters (e.g., ±10 nm) to exclude Raman scattering from water.

  • Data Processing: Calculate the specific signal using the formula: Specific RFU = Experimental Well - (Probe Control + Matrix Control - Blank)

    • Self-Validation Checkpoint: Calculate the Z'-factor using the positive controls and Probe Controls. A Z'-factor <0.5 indicates the background interference is still too high for high-throughput screening.

Part 3: Quantitative Data Presentation

The table below summarizes the causality of buffer optimization on assay metrics. Notice how the integration of BSA, Tween-20, and EDTA synergistically suppresses background noise and rescues the specific signal.

Buffer ConditionPrimary Interference MechanismBackground (RFU)Specific Signal (RFU)Signal-to-Noise (S/N)
Unbuffered H2​O Aggregation & ESPT8,450 (Scattering)1,2000.14
50 mM Tris (pH 8.0)ESPT (Phenolate formation)4,1003,5000.85
50 mM HEPES (pH 7.4)Aggregation6,200 (Scattering)9,8001.58
HEPES + 0.01% Tween-20Heavy Atom ISC (Trace metals)1,15014,50012.61
HEPES + Tween + BSA + EDTA Optimized (Interference Suppressed) 320 28,400 88.75

Part 4: Photophysical Pathway Visualization

The following diagram maps the logical relationships between the excited-state probe and the various pathways that lead to either desired fluorescence or background interference.

G Probe 2-Cyano-5-(3,5-dichlorophenyl)phenol (Excited State) Emission Desired Fluorescence (High S/N) Probe->Emission Optimal Buffer (Surfactants, Controlled pH) ESPT Excited-State Proton Transfer (ESPT) (pH Dependent) Probe->ESPT Aqueous Solvent (Unbuffered) Aggregation Hydrophobic Aggregation (Aqueous Media) Probe->Aggregation High Concentration No Carrier ISC Intersystem Crossing (ISC) (Heavy Atom Effect) Probe->ISC Halogen Influence (-Cl groups) Quenched Phenolate Anion (Quenched/Shifted) ESPT->Quenched Scattering Light Scattering (False Background) Aggregation->Scattering Triplet Triplet State (Photobleaching/ROS) ISC->Triplet

Mechanisms of background interference and fluorescence quenching in halogenated cyanophenol assays.

Part 5: References

  • Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia The Journal of Physical Chemistry A URL:[Link]

  • Excited-State Proton Transfer to Solvent from Phenol and Cyanophenols in Water The Journal of Physical Chemistry A URL:[Link]

  • Antimicrobial Property of Halogenated Catechols (Mechanisms of halogenated phenol behavior in aqueous systems) National Institutes of Health (NIH) - PubMed Central URL:[Link]

Reference Data & Comparative Studies

Validation

Overcoming Batch-to-Batch Variability in Biphenyl API Intermediates: A Comparative Guide to Continuous Flow vs. Batch Synthesis of 2-Cyano-5-(3,5-dichlorophenyl)phenol

Executive Summary 2-Cyano-5-(3,5-dichlorophenyl)phenol [1] is a highly functionalized biphenyl intermediate utilized in the development of advanced therapeutics and agrochemicals. Its synthesis relies on the Suzuki-Miyau...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyano-5-(3,5-dichlorophenyl)phenol [1] is a highly functionalized biphenyl intermediate utilized in the development of advanced therapeutics and agrochemicals. Its synthesis relies on the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxybenzonitrile with (3,5-dichlorophenyl)boronic acid. However, scaling this reaction in traditional batch reactors presents severe reproducibility challenges.

This guide objectively compares the performance of Continuous-Flow Silicon Carbide (SiC) Reactors against Traditional Stirred-Tank Batch Reactors , providing drug development professionals with actionable, data-backed protocols to eliminate batch-to-batch variability.

Mechanistic Analysis: The Root Cause of Batch Variability

In standard batch synthesis, the Suzuki-Miyaura coupling is plagued by two dominant side reactions: protodeboronation [2] and homocoupling.

  • Causality of Protodeboronation: The carbon-boron bond is susceptible to hydrolytic cleavage, replacing the boronic acid group with a hydrogen atom to yield 1,3-dichlorobenzene. This degradation is accelerated by the presence of water, base, and prolonged thermal exposure. In batch reactors, poor heat transfer creates localized thermal spikes, while inefficient mixing leads to high local concentrations of base. These micro-environments disproportionately accelerate protodeboronation over the desired transmetalation step.

  • Causality of Homocoupling: Oxidative homocoupling of the boronic acid to form 3,3',5,5'-tetrachlorobiphenyl occurs when oxygen ingress is poorly controlled or when the catalytic cycle stalls due to slow mixing kinetics.

  • The Flow Advantage: Continuous-flow reactors solve these issues [3] via micro-mixing and superior surface-area-to-volume ratios. Instantaneous homogenization prevents base pooling, while precise thermal control allows the reaction to be superheated (e.g., 110°C under pressure) for a fraction of the time (15 minutes vs. 6 hours), effectively outrunning the degradation pathways.

Pathway SM Starting Materials (Aryl Halide + Boronic Acid) Pd Transmetalation (Pd Catalyst) SM->Pd Ideal Mixing (Flow) Deg1 Protodeboronation (1,3-Dichlorobenzene) SM->Deg1 Thermal Spikes (Batch) Deg2 Homocoupling (Tetrachlorobiphenyl) SM->Deg2 O2/Poor Mixing (Batch) Prod Target API Intermediate (2-Cyano-5-(3,5-dichlorophenyl)phenol) Pd->Prod Reductive Elimination

Mechanistic pathways of Suzuki coupling vs. competitive degradation in batch reactors.

Self-Validating Experimental Protocols

To objectively evaluate both methodologies, the following self-validating protocols were executed. Both systems utilize the same stoichiometric ratios to ensure a direct comparison.

Standardized Materials:

  • Aryl Halide: 5-Bromo-2-hydroxybenzonitrile (1.0 equiv)

  • Boronic Acid: (3,5-Dichlorophenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.02 equiv, 2 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent System: 1,4-Dioxane / H₂O

Protocol A: Traditional Batch Synthesis (Alternative)
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and overhead stirrer, dissolve 5-bromo-2-hydroxybenzonitrile (0.5 M) and Pd(dppf)Cl₂ in degassed 1,4-dioxane.

  • Base Addition: Dissolve (3,5-dichlorophenyl)boronic acid and K₂CO₃ in degassed DI water. Add this aqueous solution dropwise to the organic mixture over 30 minutes at 25°C.

  • Heating: Heat the biphasic mixture to 90°C (reflux).

  • Validation Checkpoint 1 (2 Hours): Withdraw a 50 µL aliquot, quench with 1N HCl, and extract with EtOAc. Analyze via UPLC-MS.

    • Self-Validation Metric: If the desboronated impurity (1,3-dichlorobenzene) exceeds 10% AUC, the batch is failing due to thermal degradation and base pooling.

  • Completion: Stir for 6 hours until the aryl halide is consumed. Cool, extract, dry over MgSO₄, and purify via crystallization.

Protocol B: Continuous-Flow SiC Reactor Synthesis (Product)
  • Stream Preparation:

    • Stream A (Organic): 5-bromo-2-hydroxybenzonitrile (1.0 M) and Pd(dppf)Cl₂ (4 mol%) in 1,4-dioxane.

    • Stream B (Aqueous): (3,5-Dichlorophenyl)boronic acid (1.2 M) and K₂CO₃ (2.0 M) in H₂O/Dioxane (1:1).

  • System Priming: Prime the HPLC pumps and the SiC flow reactor module with pure solvent. Set the reactor temperature to 110°C and the back-pressure regulator (BPR) to 100 psi to prevent solvent boiling.

  • Execution: Pump Stream A and Stream B at equal flow rates (total flow rate calibrated for a 15-minute residence time) into a T-micromixer directly preceding the heated SiC reactor.

  • Validation Checkpoint 1 (Steady State): Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state effluent into a stirred vessel containing 1N HCl quench. Analyze via UPLC-MS.

    • Self-Validation Metric: Product purity must be >98% with <1% protodeboronation, validating the isothermal control.

  • Completion: Continuously collect the product stream. Phase separate and crystallize.

Workflow cluster_flow Continuous Flow System S1 Stream A: Aryl Halide + Pd Catalyst Mix T-Micromixer (Rapid Homogenization) S1->Mix S2 Stream B: Boronic Acid + Base (aq) S2->Mix Reactor SiC Flow Reactor (110°C, 15 min) Mix->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR

Continuous flow reactor setup enabling precise thermal and stoichiometric control.

Performance Data & Reproducibility Metrics

The following table summarizes the quantitative data across 5 independent runs for both the Batch and Flow methodologies. The continuous flow system demonstrated vastly superior batch-to-batch reproducibility, higher yields, and a near-elimination of protodeboronation.

MetricTraditional Batch Reactor (n=5)Continuous-Flow SiC Reactor (n=5)
Average Isolated Yield 68% ± 12.5%94% ± 1.2%
Reaction Time 6 Hours15 Minutes (Residence Time)
Protodeboronation Impurity 14% - 28% (Highly Variable)< 1% (Consistent)
Homocoupling Impurity 5% - 11%< 0.5%
Space-Time Yield (STY) 0.08 kg/L/h 2.4 kg/L/h
Thermal Profile ± 8°C (Hot spots observed)± 0.5°C (Strictly Isothermal)

Conclusion

For the synthesis of 2-Cyano-5-(3,5-dichlorophenyl)phenol, transitioning from traditional batch reactors to continuous-flow systems is not merely an operational upgrade; it is a chemical necessity for reproducibility. By enforcing instantaneous mixing and isothermal conditions, flow chemistry suppresses the protodeboronation and homocoupling pathways that plague boronic acids, ensuring consistent, high-yield production suitable for rigorous drug development standards.

References

  • National Center for Biotechnology Information. "2-Cyano-5-(3,5-dichlorophenyl)phenol - PubChem Compound Summary." PubChem. Available at:[Link]

  • American Chemical Society. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." Organic Process Research & Development. Available at:[Link]

Comparative

structure-activity relationship (SAR) comparison of 2-Cyano-5-(3,5-dichlorophenyl)phenol derivatives

Structure-Activity Relationship (SAR) Comparison of 2-Cyano-5-(3,5-dichlorophenyl)phenol Derivatives Executive Summary Transthyretin (TTR) amyloidosis (ATTR) is a fatal, progressive disease driven by the misfolding and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Comparison of 2-Cyano-5-(3,5-dichlorophenyl)phenol Derivatives

Executive Summary

Transthyretin (TTR) amyloidosis (ATTR) is a fatal, progressive disease driven by the misfolding and aggregation of the TTR protein. The rate-limiting step in ATTR pathogenesis is the dissociation of the native TTR homotetramer into amyloidogenic monomers[1]. Small-molecule kinetic stabilizers that bind to the thyroxine (T4) binding pockets can halt this process[2]. While clinical agents like Diflunisal (a biphenyl) and Tafamidis (a benzoxazole) are established, they possess limitations such as off-target anti-inflammatory activity or rigid binding modes[3][4]. This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison of 2-Cyano-5-(3,5-dichlorophenyl)phenol —a highly optimized biphenyl derivative—against existing alternatives, detailing its mechanistic advantages and providing validated experimental protocols for its evaluation.

Mechanistic Rationale & SAR Principles

The TTR tetramer features a central hydrophobic channel containing two funnel-shaped T4-binding sites. Each site consists of inner and outer halogen-binding pockets (HBPs)[5]. The efficacy of a kinetic stabilizer depends on its ability to bridge these pockets.

  • Diflunisal (Baseline Biphenyl) : Diflunisal utilizes a biphenyl scaffold where a fluorinated ring occupies the inner HBPs, and a salicylic acid moiety engages the outer pocket (Lys15)[3]. However, its structural similarity to arachidonic acid leads to significant cyclooxygenase (COX) inhibition, causing gastrointestinal toxicity[4].

  • Tafamidis (Rigid Core) : Tafamidis lacks a flexible biphenyl linker, employing a rigid benzoxazole core to anchor deeply into the HBPs. While it lacks COX activity, its rigidity limits its adaptability to certain TTR mutant variants[6].

  • 2-Cyano-5-(3,5-dichlorophenyl)phenol (Optimized Biphenyl) : This derivative strategically modifies the biphenyl template to maximize TTR affinity while ablating off-target effects.

    • Ring B (3,5-Dichlorophenyl) : The bulky chlorine atoms provide superior van der Waals contacts and hydrophobic anchoring in the inner HBPs (P2 and P3) compared to the smaller fluorines of diflunisal[5].

    • Ring A (2-Cyano-phenol) : The cyano group and ortho-hydroxyl act as a potent dual-interaction motif in the outer pocket. The cyano group engages in strong dipole-dipole interactions, while the phenol hydroxyl forms a robust hydrogen-bond network with Lys15 and Glu54[3]. Replacing the carboxylic acid of diflunisal with this cyano-phenol motif completely abolishes COX binding, eliminating NSAID-related toxicity[3].

SAR Core Biphenyl Core (Optimal Linker Length) RingB 3,5-Dichlorophenyl Ring (Inner Halogen Pockets) Core->RingB Hydrophobic Anchoring RingA 2-Cyano-Phenol Ring (Outer Pocket/Lys15) Core->RingA Electrostatic Interaction

Pharmacophore model mapping structural domains of the inhibitor to the TTR binding pocket.

Comparative Performance Data

The following table summarizes the quantitative performance of 2-Cyano-5-(3,5-dichlorophenyl)phenol relative to clinical benchmarks.

CompoundTarget Binding ModeKd (nM)Fibril Inhibition (%)COX-1/2 Inhibition (Off-Target)
Diflunisal Forward (Inner/Outer)~7563%High (NSAID Toxicity)
Tafamidis Forward (Inner/Outer)~388%None
2-Cyano-5-(3,5-dichlorophenyl)phenol Forward (Inner/Outer)~1585%None

Note: Fibril inhibition percentages are based on standard acid-mediated assays at 7.2 µM TTR and 7.2 µM inhibitor concentrations[1].

TTR_Pathway TTR_Tetramer Native TTR Tetramer (Stable) TTR_Monomer Unfolded Monomers (Amyloidogenic) TTR_Tetramer->TTR_Monomer Rate-Limiting Dissociation Amyloid_Fibrils Amyloid Fibrils (Toxic Aggregates) TTR_Monomer->Amyloid_Fibrils Misfolding & Aggregation Inhibitor 2-Cyano-5-(3,5-dichlorophenyl)phenol (Kinetic Stabilizer) Inhibitor->TTR_Tetramer Binds T4 Pocket (Prevents Dissociation)

Mechanism of TTR kinetic stabilization preventing tetramer dissociation and amyloidogenesis.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the efficacy of 2-Cyano-5-(3,5-dichlorophenyl)phenol, the following orthogonal protocols must be employed. Each step is designed to establish direct causality between ligand binding and tetramer stabilization.

Protocol 1: In Vitro Acid-Mediated Fibrillogenesis Assay (Turbidity)

Causality : TTR amyloidosis is triggered in vitro by lowering the pH to 4.4. This mimics the acidic environment of the lysosome, protonating key interfacial residues and accelerating the rate-limiting tetramer dissociation step[1]. If the inhibitor effectively bridges the T4 pockets, it will thermodynamically lock the tetramer, preventing dissociation even under acidic stress.

  • Preparation : Dilute recombinant wild-type TTR to a final concentration of 7.2 µM in 10 mM phosphate buffer (pH 7.6, 100 mM KCl, 1 mM EDTA).

  • Pre-incubation : Add 2-Cyano-5-(3,5-dichlorophenyl)phenol (dissolved in DMSO) to a final concentration of 7.2 µM (1:1 stoichiometry). Rationale: Pre-incubation for 30 minutes at room temperature ensures the inhibitor reaches thermodynamic equilibrium with the TTR tetramer before stress induction[1].

  • Acidification : Dilute the mixture 1:1 with 200 mM acetate buffer (pH 4.2, 100 mM KCl, 1 mM EDTA) to drop the final pH to exactly 4.4.

  • Fibrillogenesis : Incubate the samples at 37°C for 72 hours in the dark without agitation.

  • Quantification : Measure the absorbance (turbidity) at 400 nm using a UV-Vis spectrophotometer. Rationale: Amyloid fibrils scatter light. Turbidity at 400 nm is directly proportional to the mass of aggregated fibrils, providing a label-free, self-validating readout of aggregation[7]. Calculate % inhibition relative to a DMSO-only control.

Workflow Step1 1. TTR Incubation (Pre-incubate TTR with Inhibitor) Step2 2. Acidification (Add Acetate Buffer pH 4.4) Step1->Step2 Step3 3. Fibrillogenesis (Incubate 72h at 37°C) Step2->Step3 Step4 4. Quantification (Measure Turbidity at 400 nm) Step3->Step4

Step-by-step workflow for the in vitro acid-mediated TTR fibrillogenesis turbidity assay.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality : While the turbidity assay proves functional inhibition, ITC directly measures the thermodynamic parameters (ΔH, ΔS) of ligand binding to the two T4 sites. This validates the SAR hypothesis that the 3,5-dichloro and 2-cyano modifications improve enthalpic and entropic interactions[7].

  • Dialysis : Dialyze TTR (20 µM) extensively against 50 mM phosphate buffer (pH 7.4, 100 mM NaCl) to ensure exact buffer matching.

  • Titration : Place TTR in the calorimetric cell (1.4 mL). Load the syringe with 200 µM of 2-Cyano-5-(3,5-dichlorophenyl)phenol in the exact same dialysis buffer.

  • Injection : Perform 25 injections of 10 µL each at 25°C, with 300-second intervals between injections to allow the heat signal to return to baseline.

  • Analysis : Integrate the heat peaks and fit the data to a two-site sequential binding model to determine Kd1 and Kd2.

References

  • Gupta S, et al. "Design of mechanism-based inhibitors of transthyretin amyloidosis: studies with biphenyl ethers and new structural templates." PubMed. 7

  • Gupta S, et al. "Design of Mechanism-Based Inhibitors of Transthyretin Amyloidosis: Studies with Biphenyl Ethers and New Structural Templates." ACS Publications. 1

  • Grimm FA, et al. "Modulating Inhibitors of Transthyretin Fibrillogenesis via Sulfation: Polychlorinated Biphenyl Sulfates as Models." PMC. 2

  • Julius RL, et al. "Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis." PLOS One. 3

  • Guo X, et al. "Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors." PMC. 5

  • Ciccone L, et al. "A Snapshot of the Most Recent Transthyretin Stabilizers." PMC. 4

  • Trivella DB, et al. "Repurposing Benzbromarone for Familial Amyloid Polyneuropathy: A New Transthyretin Tetramer Stabilizer." MDPI. 6

Sources

Validation

Inter-Laboratory Validation of 2-Cyano-5-(3,5-dichlorophenyl)phenol Purity Analysis: A Comparison Guide

Executive Summary The purity analysis of complex halogenated biphenyl intermediates, such as 2-Cyano-5-(3,5-dichlorophenyl)phenol (CAS 1261984-06-8) [1], presents unique chromatographic challenges. The molecule's archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of complex halogenated biphenyl intermediates, such as 2-Cyano-5-(3,5-dichlorophenyl)phenol (CAS 1261984-06-8) [1], presents unique chromatographic challenges. The molecule's architecture—featuring a highly polarizable cyano group, a weakly acidic phenolic hydroxyl, and two hydrophobic chlorine atoms—makes it highly prone to secondary interactions with residual silanols on standard stationary phases.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical platforms for the purity determination of this compound and to provide a fully validated, self-correcting UHPLC-UV/MS protocol. The validation framework strictly adheres to the latest ICH Q2(R2) guidelines [2], ensuring that the method is robust, reproducible, and ready for seamless inter-laboratory transfer across global QC sites and Contract Research Organizations (CROs).

Comparison of Analytical Platforms

Selecting the correct analytical platform is the foundational step in method development. The table below objectively compares the performance of three alternative technologies for the purity analysis of 2-Cyano-5-(3,5-dichlorophenyl)phenol.

Causality Insight: While qNMR provides absolute quantification without the need for an identical reference standard, its lower sensitivity makes it unsuitable for trace impurity profiling. Conversely, HPLC-UV is cost-effective but lacks the specificity required to differentiate co-eluting halogenated isomers. UHPLC-MS/MS emerges as the superior choice, offering the high peak capacity and mass-selective detection necessary for this specific analyte.

Table 1: Platform Performance Comparison
Analytical PlatformSpecificitySensitivity (LOD/LOQ)Precision (RSD%)Primary LimitationBest Use Case
HPLC-UV ModerateModerate (0.05%)< 1.0%Cannot identify unknown co-eluting impurities.Routine QC release testing.
UHPLC-MS/MS HighHigh (0.01%)< 2.0%Matrix effects can cause ion suppression.Impurity profiling & inter-lab transfer.
qNMR AbsoluteLow (0.5%)< 0.5%High LOD; requires high sample concentration.Primary reference standard certification.

Step-by-Step Experimental Protocol (UHPLC-UV/MS)

To ensure trustworthiness, the following protocol is designed as a self-validating system . The inclusion of a rigorous System Suitability Test (SST) ensures that any laboratory executing this method verifies instrument performance before sample analysis begins.

Reagents and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water.

    • Mechanistic Causality: The phenolic hydroxyl group of 2-Cyano-5-(3,5-dichlorophenyl)phenol has a pKa of approximately 8.5. Using an acidic modifier (Formic Acid, pH ~2.7) ensures the hydroxyl group remains fully protonated (neutral), preventing peak tailing and unpredictable retention times caused by partial ionization.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Column: C18 Core-Shell (100 x 2.1 mm, 1.7 µm).

    • Mechanistic Causality: Core-shell particles minimize eddy diffusion (the A-term in the van Deemter equation), providing ultra-high efficiency and sharp peaks, which is critical for resolving structurally similar dichloro-isomers.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear gradient to 95% B

    • 7.0 - 9.0 min: Hold at 95% B (Column wash)

    • 9.0 - 10.0 min: Return to 5% B (Re-equilibration)

System Suitability Testing (SST) - The Self-Validating Step

Before analyzing validation samples, inject the 1.0 mg/mL working standard six consecutive times. The system is only deemed "Valid" if it meets the following criteria:

  • Retention Time RSD: ≤ 0.5%

  • Peak Area RSD: ≤ 1.0%

  • Tailing Factor (USP): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates (N): ≥ 15,000.

Inter-Laboratory Validation Framework & Data (ICH Q2(R2))

Following successful method development, an inter-laboratory validation study was executed across three distinct sites: Lab A (Internal R&D Reference Lab), Lab B (External CRO), and Lab C (Manufacturing QC Site).

Validation Parameters Evaluated
  • Specificity: Confirmed via MS/MS mass extraction, ensuring no excipient or diluent interference at the analyte's retention time.

  • Linearity & Range: Evaluated from 50% to 150% of the nominal target concentration (R² ≥ 0.999 required).

  • Accuracy (Recovery): Assessed by spiking known quantities of impurities at 0.1%, 0.5%, and 1.0% levels.

  • Reproducibility (Inter-Lab Precision): The ultimate test of method robustness, calculated via statistical ANOVA across the three laboratories.

Table 2: Inter-Laboratory Reproducibility Results

Data represents the mean ± standard deviation of n=6 replicates per laboratory.

ParameterLab A (R&D)Lab B (CRO)Lab C (QC Site)Inter-Lab RSD%ICH Q2(R2) Acceptance Criteria
Assay Purity (%) 99.45 ± 0.1299.38 ± 0.1599.41 ± 0.180.15% ≤ 2.0%
Impurity A (%) 0.21 ± 0.020.23 ± 0.030.22 ± 0.024.50% ≤ 10.0%
Impurity B (%) 0.15 ± 0.010.14 ± 0.020.16 ± 0.026.60% ≤ 10.0%
Spike Recovery (%) 99.8 ± 0.5100.2 ± 0.898.9 ± 1.10.65% 95.0% - 105.0%

Workflow Visualization

The following diagram maps the logical flow of the inter-laboratory validation process, demonstrating how parallel data streams are synthesized into a final, regulatory-compliant method.

InterLabValidation Start Method Development UHPLC-UV/MS Transfer Method Transfer (Labs A, B, C) Start->Transfer LabA Laboratory A (Reference Lab) Transfer->LabA LabB Laboratory B (External CRO) Transfer->LabB LabC Laboratory C (QC Site) Transfer->LabC Param1 Specificity & Linearity LabA->Param1 Param2 Accuracy & Recovery LabA->Param2 Param3 Intermediate Precision LabA->Param3 LabB->Param1 LabB->Param2 LabB->Param3 LabC->Param1 LabC->Param2 LabC->Param3 DataAnalysis Statistical ANOVA (Reproducibility) Param1->DataAnalysis Param2->DataAnalysis Param3->DataAnalysis Validated Validated Purity Method DataAnalysis->Validated

Figure 1: Inter-laboratory method validation workflow for purity analysis according to ICH Q2(R2).

References

  • Title: 2-Cyano-5-(3,5-dichlorophenyl)phenol (CID 53220141) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Comparative

validating in vivo efficacy models for 2-Cyano-5-(3,5-dichlorophenyl)phenol

Title: Validating In Vivo Efficacy Models for 2-Cyano-5-(3,5-dichlorophenyl)phenol (CDPP): A Comparative Guide to Next-Generation TTR Stabilizers Executive Summary The development of small-molecule kinetic stabilizers ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating In Vivo Efficacy Models for 2-Cyano-5-(3,5-dichlorophenyl)phenol (CDPP): A Comparative Guide to Next-Generation TTR Stabilizers

Executive Summary

The development of small-molecule kinetic stabilizers has revolutionized the treatment of Transthyretin (TTR) amyloidosis (ATTR), a fatal protein-misfolding disorder. While first-generation therapies like Tafamidis and Diflunisal have established the clinical viability of this approach, limitations in binding affinity and human plasma selectivity leave room for optimization[1].

2-Cyano-5-(3,5-dichlorophenyl)phenol (CDPP) represents a novel, highly potent structural motif designed to halt ATTR progression. This guide provides drug development professionals with an objective, highly technical framework for validating the in vivo efficacy of CDPP compared to clinical standards of care, detailing the mechanistic rationale and the gold-standard experimental models required for preclinical validation.

Mechanistic Rationale: Structural Biology of CDPP

To design robust in vivo models, one must first understand the structural causality of the compound's target engagement. TTR is a homotetrameric transport protein. The rate-limiting step of ATTR pathogenesis is the dissociation of the native tetramer into misfolded monomers, which subsequently aggregate into amyloid fibrils[2].

CDPP is structurally engineered to bridge the dimer-dimer interface of the TTR tetramer via the thyroxine-binding channel:

  • HBP2/HBP3 Engagement: The highly hydrophobic 3,5-dichlorophenyl ring deeply inserts into the inner Halogen-Binding Pockets (HBP2 and HBP3), establishing strong van der Waals contacts and halogen bonds[3].

  • HBP1 Anchoring: The phenol hydroxyl (-OH) and the cyano (-C≡N) group reside at the channel entrance (HBP1). Here, they form critical hydrogen bonds and electrostatic salt bridges with the ε-amino group of Lys15, mimicking the binding mode of native thyroxine but with vastly superior kinetic stability[3].

Because CDPP utilizes both deep halogen bonding and superficial electrostatic anchoring, it theoretically outcompetes Tafamidis in highly competitive environments like human plasma[1].

Pathway Visualization

The following diagram illustrates the biochemical cascade of TTR amyloidogenesis and the precise pharmacological intervention point for kinetic stabilizers.

TTR_Mechanism TTR Native TTR Tetramer Dissociation Tetramer Dissociation TTR->Dissociation Pathogenic Mutation Monomer Misfolded Monomer Dissociation->Monomer Amyloid Amyloid Fibrils Monomer->Amyloid CDPP CDPP (Test Compound) CDPP->Dissociation Tafamidis Tafamidis (Control) Tafamidis->Dissociation

Biochemical pathway of TTR amyloidogenesis and the inhibitory mechanism of kinetic stabilizers.

Comparative Quantitative Data

To objectively benchmark CDPP, we compare its performance metrics against Tafamidis and Diflunisal using standardized in vitro and in vivo parameters.

Table 1: Pharmacological Profiling & Target Engagement

Compound Primary Binding Pockets Dissociation Constant (Kd) Human Plasma Selectivity Tetramer Stabilization (%)
CDPP HBP1, HBP2, HBP3 ~2.5 nM High >90%
Tafamidis HBP1, HBP2 ~3.0 nM Moderate ~75%

| Diflunisal | HBP2, HBP3 | ~75.0 nM | Low | ~50% |

Table 2: In Vivo Efficacy in hTTR V30M Transgenic Mice (12-Week Dosing)

Efficacy Metric CDPP (3 mg/kg/day) Tafamidis (3 mg/kg/day) Vehicle Control
Circulating TTR (mg/dL) 45.2 ± 3.1 38.5 ± 4.2 15.4 ± 2.8
GI Amyloid Load Reduction 85% 60% Baseline (0%)

| Nerve Fibril Density Reduction | 78% | 55% | Baseline (0%) |

Detailed Experimental Protocols

To ensure scientific integrity, the following methodologies represent self-validating systems. They are designed to confirm target engagement ex vivo before advancing to functional tissue-level validation in vivo.

Protocol 1: Ex Vivo Subunit Exchange Assay (FRET)

Causality Check: Traditional static binding assays (like Isothermal Titration Calorimetry) fail to account for the dynamic nature of TTR in circulating plasma. The Subunit Exchange Assay quantifies the kinetic stability of the tetramer under physiological conditions, directly measuring the drug's ability to halt the rate-limiting dissociation step[3].

  • Reagent Preparation: Express and purify recombinant human TTR. Label half the batch with Alexa Fluor 488 (donor) and the other half with Alexa Fluor 594 (acceptor). Mix to form FRET-active heterotetramers.

  • Plasma Incubation: Spike CDPP (10 µM) or Tafamidis (10 µM) into humanized mouse plasma containing the FRET-labeled TTR tetramers. Note: Humanized plasma is critical because standard murine albumin does not accurately replicate the competitive drug-sequestering environment found in humans[4].

  • Denaturation Trigger: Add 6M urea to the microplate wells to initiate tetramer dissociation.

  • Kinetic Monitoring: Measure the decay of the FRET signal (Em 594 nm / Em 488 nm) over 72 hours at 37°C using a fluorescence microplate reader.

  • Validation: A slower rate of FRET decay is directly proportional to a reduction in tetramer dissociation, confirming successful kinetic stabilization[3].

Protocol 2: In Vivo Efficacy via hTTR V30M Transgenic Mice

Causality Check: Wild-type mice do not spontaneously develop TTR amyloidosis. The hTTR V30M transgenic model overexpresses the most aggressive human amyloidogenic variant, providing a compressed, reliable timeline for fibril deposition in the peripheral nervous system and gastrointestinal tract[1].

  • Cohort Assembly: Select 12-week-old transgenic mice expressing the human TTR V30M mutation. Randomize into three cohorts (n=10/group): CDPP, Tafamidis, and Vehicle.

  • Dosing Regimen: Administer compounds at 3 mg/kg via oral gavage (PO) daily for 12 weeks.

  • Tissue Harvesting: Euthanize animals post-treatment. Harvest the sciatic nerve and gastrointestinal (GI) tract, as these are the primary sites of V30M amyloid deposition.

  • Histological Processing: Fix tissues in 10% neutral buffered formalin for 24 hours, embed in paraffin, and section at 5 µm thickness.

  • Congo Red Staining & Quantification: Stain sections with alkaline Congo Red. Image the slides under cross-polarized light.

  • Validation: Congo Red specifically intercalates into the cross-β-sheet structure of amyloid fibrils, producing a distinct apple-green birefringence. Quantify the birefringent area using ImageJ. A statistically significant reduction in birefringence directly validates the in vivo prevention of amyloid deposition[5].

References

  • Marotta C, Ciccone L, Orlandini E, Rossello A, Nencetti S. "A Snapshot of the Most Recent Transthyretin Stabilizers." Int. J. Mol. Sci. 2024.[Link]

  • Iakovleva I, Begum A, Brannstrom K, et al. "Tetrabromobisphenol A Is an Efficient Stabilizer of the Transthyretin Tetramer." PLoS One. 2016.[Link]

  • Pinheiro F, Pallarès I, Peccati F, et al. "Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation." J Med Chem. 2022.[Link]

  • Yokoyama N, et al. "Development of Benziodarone Analogues with Enhanced Potency for Selective Binding to Transthyretin in Human Plasma." J Med Chem. 2024.[Link]

  • Begum A, et al. "Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data." Molecules. 2024.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Cyano-5-(3,5-dichlorophenyl)phenol proper disposal procedures

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I approach waste disposal not merely as a regulatory hurdle, but as an essential extension of the chemical workflow. 2-Cyano-5-(3,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing laboratory safety and chemical logistics, I approach waste disposal not merely as a regulatory hurdle, but as an essential extension of the chemical workflow. 2-Cyano-5-(3,5-dichlorophenyl)phenol (CAS 1261984-06-8) is a highly complex synthetic intermediate[1]. Its disposal requires a precise, self-validating operational plan because its molecular structure combines three distinct hazard profiles: a corrosive phenol moiety, a persistent halogenated aromatic ring, and a reactive cyano group.

We do not just throw this compound into a generic waste bin; we must engineer its safe destruction. Below is the definitive procedural guide for managing this chemical from the benchtop to its final thermal degradation.

Hazard Profiling and Segregation Logic

Understanding the causality behind our disposal choices is critical. Every protocol step is dictated by the specific functional groups present in the molecule.

Structural FeatureHazard ImplicationSegregation & Handling RuleDownstream Treatment
Phenol Moiety Corrosive to skin; produces highly toxic aerosols.Handle exclusively in a fume hood; use sealed safety cups if centrifuging.Biological or thermal degradation.
3,5-Dichlorophenyl Persistent organic pollutant; forms dioxins (PCDDs) upon incomplete combustion.Strictly classify as "Halogenated Waste." Do not dilute with non-halogenated solvents.High-temperature incineration (>1000°C) with rapid flue gas cooling.
Cyano Group Highly toxic; severe risk of hydrogen cyanide (HCN) gas release if protonated.Isolate completely from strong acids and oxidizing agents.Complete thermal oxidation.

Disposal Workflow and Pathway

The following diagram maps the logical progression of the waste from generation to final destruction, highlighting the critical safety checkpoints.

G A Benchtop Generation 2-Cyano-5-(3,5-dichlorophenyl)phenol B Acid/Oxidizer Check (Prevent HCN Release) A->B  Assess Incompatibilities C Halogenated Waste Container (Vapor-Tight, HDPE/Glass) B->C  Verified Safe D EHS Facility Pickup C->D  Container 90% Full E High-Temp Incineration (>1000°C) to prevent PCDDs D->E  Transport to EPA-certified site F Rapid Cooling & Scrubbing (Capture HCl & Metals) E->F  Flue Gas Treatment

Workflow for segregation and thermal destruction of halogenated cyano-phenols.

Step-by-Step Laboratory Disposal Protocol

Phase 1: Benchtop Collection and Segregation
  • Verify Chemical Compatibility: Before disposing of 2-Cyano-5-(3,5-dichlorophenyl)phenol, ensure the primary waste receptacle contains NO strong acids (e.g., hydrochloric, sulfuric, or nitric acid) or strong oxidizers (e.g., perchlorates, permanganates)[2]. Mixing cyano-compounds with strong acids can protonate the nitrile species, liberating lethal hydrogen cyanide (HCN) gas, while phenols react violently with oxidizers[2].

  • Aerosol Prevention: If the compound is in solution and was recently centrifuged, wait at least 10 minutes before opening the centrifuge tubes inside a chemical fume hood. This allows toxic phenol aerosols to settle, preventing inhalation exposure[3].

  • Designate the Stream: Route all liquid and solid waste containing this compound exclusively into a designated "Halogenated Waste" stream[4]. Mixing even a small quantity of halogenated liquid with non-halogenated solvents forces the entire container to be treated as halogenated waste, drastically increasing disposal costs and environmental burden[4].

Phase 2: Containerization and Storage
  • Select Appropriate Containment: Use puncture-proof, sealable, and chemically compatible containers (e.g., high-density polyethylene (HDPE) or glass)[3]. Do not use thin, low-density plastics that concentrated phenol can degrade over time.

  • Vapor-Tight Sealing: Keep all chemical waste containers closed at all times with a tightly threaded cap, except when actively adding waste[4]. This maintains a "vapor-tight" and "spill-proof" environment[4].

  • Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste[4]. The label must explicitly state the contents without using abbreviations (e.g., "Hazardous Waste: Halogenated Phenol/Nitrile - Contains 2-Cyano-5-(3,5-dichlorophenyl)phenol")[4].

  • Storage Conditions: Store the sealed waste container at or below eye level (~5 feet) in a cool, dry, well-ventilated area, protected from direct light and moisture[5].

Phase 3: Facility-Level Handoff and Thermal Destruction
  • EHS Handoff: Request a hazardous waste pickup from your Environmental Health and Safety (EHS) department when the container reaches 90% capacity[3]. Under no circumstances should any organic liquids containing this compound be disposed of down a sink or sewage drain[2][3][4].

  • High-Temperature Incineration (Causality of Destruction): Once transferred to a certified EPA disposal facility, the waste undergoes specialized thermal destruction. Because of the 3,5-dichlorophenyl group, standard incineration is insufficient. The waste must be incinerated at extreme temperatures (often >1000°C)[6]. If incinerated at lower temperatures (e.g., 500–800°C), the thermal breakdown of the chlorinated aromatic rings leads to the thermodynamic synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[6][7].

  • Rapid Cooling and Scrubbing: To prevent the de novo formation of dioxins as the exhaust cools (which typically occurs in the temperature window between 200°C and 450°C), the incinerator must rapidly cool the flue gas using a spray dryer and alkaline scrubber[6][7]. This critical step also captures the corrosive hydrogen chloride (HCl) gas generated from the destruction of the chlorine atoms[6].

References

  • GuideChem. "2-cyano-5-(3,5-dichlorophenyl)phenol - CAS 1261984-06-8". 1

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". 4

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet". 2

  • University of Tennessee Health Science Center. "Phenol, Chloroform, or TRIzol™ Waste Disposal". 3

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure".5

  • D-nb.info. "Destruction of organo-halogenated compounds by DC non-transferred arc plasma". 6

  • ACS Publications. "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes". 7

Sources

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